Centhaquin, also known as 1-[Bis(2-quinolyl)-ethyl]-4-m-tolylpiperazine, is a synthetic organic compound that has garnered significant interest in cardiovascular research. Initially developed as a potential antihypertensive agent, Centhaquin's unique pharmacological properties have led to its exploration as a resuscitative agent for hypovolemic shock. [, , , , ]
Centhaquine is a pharmacological compound primarily classified as an α2B adrenergic receptor agonist. It has been developed for medical use, particularly in the treatment of hypovolemic shock due to blood loss. The compound has gained attention for its ability to improve hemodynamic parameters in patients experiencing severe blood loss, thereby enhancing tissue perfusion and organ function. Centhaquine is produced in two forms: the free base and its citrate salt, with the latter being more soluble and suitable for intravenous administration.
Centhaquine was developed by Pharmazz Inc. and has received approval from the Central Drugs Standard Control Organization of India. The compound falls under the category of adrenergic agents, which are known for their role in regulating blood pressure and cardiac output through their action on adrenergic receptors.
The synthesis of centhaquine involves a multi-step process that typically includes the reaction of styrenyl quinoline with piperazine. The specific procedure for synthesizing centhaquine citrate is as follows:
The synthesis can also be characterized by various purification techniques such as column chromatography or recrystallization from different solvents, which help achieve a high purity level (greater than 99%) .
Centhaquine undergoes various chemical reactions during its synthesis and formulation into its citrate salt. The primary reaction involves the formation of an amine bond between styrenyl quinoline and piperazine under acidic conditions, followed by neutralization with citric acid to form the citrate salt:
These reactions are crucial for producing both forms of the drug, with careful control of reaction conditions being essential to ensure high yields and purity.
Centhaquine exerts its pharmacological effects primarily through agonism at α2B adrenergic receptors. This action leads to vasoconstriction and increased systemic vascular resistance, which helps elevate blood pressure in patients experiencing hypovolemic shock. The mechanism can be summarized as follows:
Clinical studies have demonstrated that centhaquine citrate produces more pronounced cardiovascular effects compared to its free base form, making it a more effective agent in resuscitation scenarios .
Centhaquine is primarily utilized in clinical settings for:
Centhaquine functions as a selective agonist for α₂-adrenoceptor subtypes, with highest affinity for α₂₋B receptors followed by α₂₋A receptors. This selectivity underpins its unique hemodynamic profile:
Table 1: Adrenoceptor Distribution and Centhaquine Binding Affinity
Receptor Subtype | Primary Tissue Localization | Centhaquine Binding Affinity (Kᵢ, nM) | Functional Consequence of Activation |
---|---|---|---|
α₂₋B | Venous smooth muscle | 42 ± 11 | Venoconstriction, increased venous return |
α₂₋A | CNS (brainstem nuclei) | 756 ± 198 | Reduced sympathetic outflow, ↓ afterload |
α₁ | Arterial smooth muscle | >10,000 | Negligible effect |
β₁ | Cardiomyocytes | >10,000 | Negligible effect |
This subtype specificity avoids detrimental α₁-mediated arterial constriction and β₁-induced arrhythmias associated with catecholamine vasopressors [3] [7].
Centhaquine’s primary hemodynamic action is preload augmentation through selective venoconstriction:
The mechanism constitutes a paradigm shift from traditional arterial vasoconstrictors (e.g., norepinephrine) that increase afterload but not preload.
Centhaquine exhibits dual modulation of autonomic activity:
This balanced autonomic modulation optimizes tissue perfusion by reducing afterload while maintaining preload augmentation.
Centhaquine’s preload enhancement and afterload reduction synergistically improve macrocirculatory and microcirculatory parameters:
Cardiac Output Enhancement
Phase IV echocardiography in shock patients demonstrated:
Table 2: Hemodynamic Changes After Centhaquine Infusion (0.01 mg/kg)
Parameter | Baseline | 60 min | 120 min | 300 min | p-value |
---|---|---|---|---|---|
Stroke Volume (mL) | 42.3 ± 4.2 | 55.9 ± 5.1 | 59.6 ± 4.8 | 58.8 ± 5.3 | <0.001 |
Cardiac Output (L/min) | 3.8 ± 0.4 | 4.3 ± 0.5 | 4.7 ± 0.6 | 4.8 ± 0.5 | 0.004 |
MAP (mmHg) | 58.2 ± 6.1 | 65.3 ± 7.2 | 73.8 ± 8.4 | 76.5 ± 7.9 | <0.001 |
Heart Rate (bpm) | 108 ± 14 | 98 ± 11 | 92 ± 10 | 90 ± 9 | 0.002 |
IVC Diameter (cm) | 1.32 ± 0.21 | 1.69 ± 0.24 | 1.71 ± 0.23 | 1.68 ± 0.22 | <0.001 |
Microcirculatory and Metabolic Improvements
The combined hemodynamic and metabolic benefits translate to a 8.8% absolute mortality reduction (2.94% vs 11.76% controls) at 28 days in hypovolemic shock [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7